(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Description

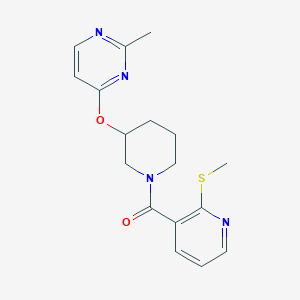

The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a heterocyclic small molecule featuring a methanone core bridging two aromatic systems:

- A piperidinyloxy-substituted 2-methylpyrimidine moiety.

- A 2-(methylthio)pyridine group.

The methylthio (SCH₃) group on the pyridine ring and the 2-methylpyrimidine substituent likely influence electronic properties, lipophilicity, and steric interactions critical for target binding .

Properties

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-12-18-9-7-15(20-12)23-13-5-4-10-21(11-13)17(22)14-6-3-8-19-16(14)24-2/h3,6-9,13H,4-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYRYLLMTMJJSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a methylthio-pyridine group, which contribute to its diverse chemical reactivity and potential pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 2034303-34-7 |

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperidine and pyrimidine moieties suggests potential interactions with receptors and enzymes involved in critical cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating pathways related to inflammation or cancer.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential therapeutic applications of this compound:

- Anticancer Activity : A study identified that structurally related compounds exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through caspase activation. This suggests that this compound could have similar effects due to its structural features .

- Anti-inflammatory Properties : Research on related piperidine derivatives indicated their potential in reducing inflammation by inhibiting pro-inflammatory cytokines. The presence of the methylthio group may enhance this activity by modulating oxidative stress responses .

- Neuroprotective Effects : Some studies have shown that compounds containing piperidine rings can cross the blood-brain barrier and exhibit neuroprotective effects against neurodegenerative diseases . This opens avenues for exploring the compound in neurological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Starting from suitable precursors, the piperidine ring can be synthesized through cyclization reactions.

- Attachment of Functional Groups : The pyrimidine and methylthio groups are introduced via nucleophilic substitution and cross-coupling reactions respectively.

Comparison with Similar Compounds

Structural Analogs in Patented Compounds

The European Patent EP 1 808 168 B1 discloses compounds with analogous scaffolds, such as:

- [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

- {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone

Key Differences:

| Feature | Target Compound | Patent Analogues (EP 1 808 168 B1) |

|---|---|---|

| Pyrimidine Substituent | 2-Methylpyrimidine | Pyrazolo[3,4-d]pyrimidine with 4-methanesulfonylphenyl |

| Pyridine Substituent | 2-(Methylthio) | 1-Ethylpropylamino or 1-propyl-butylamino |

| Electronic Effects | SCH₃ (moderate electron-donating) | Methanesulfonyl (strong electron-withdrawing) |

| Lipophilicity (Predicted logP) | Moderate (~3.5) | Higher (~4.5–5.0 due to bulky alkylamino groups) |

The methylthio group in the target compound provides a balance of hydrophobicity and moderate electron donation, contrasting with the methanesulfonyl group in patent analogues, which enhances solubility but may reduce membrane permeability. The bulky alkylamino substituents in patent compounds likely improve target affinity but increase metabolic instability .

Pyridine/Pyrimidine Derivatives in Medicinal Chemistry

Example 1: Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

A derivative described in , 8-(4-(2-(4-(4-Methoxyphenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (51c) , shares the piperidine-pyrimidine linkage but differs in:

- Core Structure : Pyrido[3,4-d]pyrimidin-4(3H)-one vs. simple pyrimidine.

- Substituents : Trimethylsilyl ethoxy methyl (bulky, lipophilic) vs. methylthio.

The trimethylsilyl group in 51c enhances metabolic stability but may hinder target binding due to steric bulk, whereas the target compound’s smaller methylthio group offers better accessibility to enzymatic pockets .

Example 2: tert-Butyldimethylsilyl (TBS)-Protected Derivatives

Compounds from the Catalog of Pyridine Compounds (–7), such as (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime, highlight the use of TBS groups to protect hydroxyl or amino functionalities during synthesis. These groups are absent in the target compound, which prioritizes simplified substituents for synthetic feasibility and reduced molecular weight .

Solubility and Permeability:

- The methylthio group in the target compound contributes to moderate lipophilicity (logP ~3.5), favoring blood-brain barrier penetration compared to polar methanesulfonyl analogues.

- Patent compounds with alkylamino groups (e.g., ethylpropylamino) exhibit higher logP values, increasing the risk of off-target hydrophobic interactions .

Target Binding and Selectivity:

- The 2-methylpyrimidine in the target compound may engage in van der Waals interactions with hydrophobic kinase pockets, akin to pyrazolo-pyrimidines in patent compounds.

- Methylthio vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, and how can purity be maximized?

- Methodology :

- Multi-step synthesis : Begin with piperidin-1-yl methanone precursors and introduce the 2-methylpyrimidin-4-yloxy group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C). The 2-(methylthio)pyridin-3-yl moiety can be coupled via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be systematically validated?

- Methodology :

- Spectroscopic analysis :

- 1H/13C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and pyridine rings. For example, the methylthio group (δ ~2.5 ppm in 1H NMR) and pyrimidine protons (δ ~8.5 ppm) should be distinct .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ and rule out byproducts.

- X-ray crystallography : If single crystals are obtained (via slow evaporation in dichloromethane/hexane), compare bond lengths/angles with DFT-calculated structures .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodology :

- Assay standardization : Replicate experiments using identical buffer conditions (pH, ionic strength) and enzyme isoforms (e.g., kinase vs. phosphatase).

- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., HEK293 cells transfected with target receptors) to confirm target engagement. Use siRNA knockdown to isolate specific pathways .

- Dose-response analysis : Test a wider concentration range (nM–μM) to identify biphasic effects or off-target interactions.

Q. What experimental design strategies are recommended to study this compound’s metabolic stability and metabolite identification?

- Methodology :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at piperidine or demethylation of pyrimidine).

- Isotope labeling : Synthesize a deuterated analog to track metabolic hotspots. Compare with computational predictions (e.g., CYP450 docking simulations) .

- Cross-species comparison : Test metabolic profiles in rodent vs. human microsomes to predict translational relevance.

Q. How can structure-activity relationship (SAR) studies be optimized to enhance this compound’s selectivity for a target receptor?

- Methodology :

- Fragment-based design : Replace the methylthio group with bioisosteres (e.g., methylsulfonyl, trifluoromethyl) to modulate electron density and steric effects.

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with receptor active sites. Prioritize derivatives with lower ΔG values (< -8 kcal/mol) .

- Functional assays : Test analogs in parallel for off-target activity (e.g., hERG inhibition, cytochrome P450 screening) to eliminate toxicity risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?

- Methodology :

- Solvent optimization : Test solubility in co-solvents (e.g., PEG-400, cyclodextrin) using nephelometry. Compare kinetic vs. thermodynamic solubility via shake-flask method .

- pH-dependent studies : Measure solubility across pH 3–10 (simulating gastrointestinal and physiological conditions) to identify aggregation-prone formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.